molecular formula C16H14N2O2 B11856142 Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 99446-40-9

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11856142
CAS No.: 99446-40-9
M. Wt: 266.29 g/mol
InChI Key: QSTFAUBSGZTJKW-UHFFFAOYSA-N
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Description

Ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 99446-40-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C16H14N2O2 and a molecular weight of 266.30 g/mol, this pyrazolopyridine derivative is part of a class of heterocyclic compounds recognized as valuable scaffolds in medicinal chemistry and materials science . The compound serves as a versatile building block for the synthesis of various pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, which can be accessed through hydrolysis . These core structures are of significant interest in the exploration of novel pharmacological agents; pyrazolo[1,5-a]pyridine derivatives have been investigated as potential p110α-selective PI3 kinase inhibitors and are the subject of ongoing research in drug discovery . The synthetic methodology for related compounds often involves a 1,3-dipolar cycloaddition reaction, providing a pathway for further functionalization and library development . This product is intended for research and further manufacturing applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or animal use .

Properties

CAS No.

99446-40-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

QSTFAUBSGZTJKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

O-(2,4-Dinitrophenyl)hydroxylamine (DNPH)-Mediated Cyclization

In this approach, 4-methylpyridine reacts with DNPH in acetonitrile at 20°C for 12 hours to form an N-aminopyridinium intermediate. Subsequent treatment with ethyl propiolate in DMF using potassium carbonate as a base yields ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 59.8% yield after chromatographic purification. The reaction proceeds via a [3+2] cycloaddition mechanism, with the electron-deficient DNPH facilitating nucleophilic attack on the pyridine nitrogen.

ReagentSolventTemperatureTimeYield
DNPH, K₂CO₃MeCN/DMF20°C22 h59.8%

Critical parameters include maintaining anhydrous conditions during the propiolate addition and strict temperature control to prevent oligomerization of reactive intermediates.

Mesitylenesulfonylhydroxylamine (MSH)-Based Protocol

An alternative method employs MSH in dichloromethane at 0°C for 2 hours, followed by annulation in DMF at room temperature. This two-stage process achieves comparable yields (53%) but offers faster reaction times. The bulky mesityl group in MSH enhances regioselectivity by sterically directing the cyclization:

The MSH route demonstrates improved functional group tolerance compared to DNPH, particularly for electron-rich pyridine derivatives.

Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction

The critical 5-phenyl substituent is installed via palladium-catalyzed cross-coupling using ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as the key intermediate.

Bromination and Coupling Sequence

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-93-7) is synthesized through decarboxylative bromination of the parent ester. Treatment with 70% H₂SO₄ at 110°C for 16 hours achieves quantitative conversion to the bromide precursor:

EsterH2SO4,110C5-Bromo intermediate[2]\text{Ester} \xrightarrow{\text{H}_2\text{SO}_4, 110^\circ\text{C}} \text{5-Bromo intermediate} \quad

Subsequent Suzuki coupling with phenylboronic acid under Pd(dppf)Cl₂ catalysis yields the target compound:

CatalystBaseSolventTemperatureTimeYield
Pd(dppf)Cl₂ (20 mol%)Cs₂CO₃DMF100°C2 h77%

Optimization studies reveal that cesium carbonate outperforms potassium carbonate in maintaining reaction homogeneity, while DMF enhances catalyst stability at elevated temperatures.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The DNPH route provides higher yields (59.8%) for core formation compared to MSH (53%), but requires longer reaction times. The Suzuki coupling step consistently delivers >75% yields when using fresh phenylboronic acid and rigorously degassed solvents.

Functional Group Compatibility

  • Electron-withdrawing groups : Tolerated in both cyclocondensation methods

  • Steric bulk : MSH protocol preferable for ortho-substituted pyridines

  • Sensitivity : Bromide intermediates require inert atmosphere storage to prevent hydrolysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears the query contains a typo. The correct name of the chemical compound is Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, not Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate. The article below will use the corrected chemical name.

Scientific Research Applications of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound with a fused pyrazole and pyridine ring system, making it a versatile scaffold in medicinal chemistry and materials science. Its unique structure allows for various functional modifications, enhancing its chemical and biological properties. This compound has a molecular weight of approximately 266.30 g/mol and the molecular formula C16H14N2O2C_{16}H_{14}N_2O_2.

Areas of Application

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has diverse applications in scientific research:

  • Biology Derivatives have demonstrated significant biological activities, including anticancer and enzymatic inhibitory properties.
  • Medicine The compound’s unique structure facilitates the development of new therapeutic agents targeting various diseases.
  • Industry Its photophysical properties make it valuable in developing advanced materials for electronic and photonic applications.

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate interacts with specific molecular targets and pathways, acting as an inhibitor of certain enzymes or receptors to modulate biological processes. Its derivatives can inhibit kinases involved in cell signaling related to cancer and neurodegenerative disorders.

Anticancer Activity

Pyrazolo[1,5-A]pyridine derivatives, including Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, show anticancer potential. In vitro studies indicate cytotoxic effects against several cancer cell lines by inducing apoptosis, modulating apoptotic pathways, and increasing cancer cell death. Related pyrazolo compounds have demonstrated significant activity against human cancer cell lines, suggesting that structural modifications can enhance their efficacy.

Enzymatic Inhibition

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can inhibit various enzymes. Specific derivatives inhibit kinases involved in cancer progression, disrupting critical signaling pathways that promote tumor growth and survival. It can also inhibit enzymes like cyclooxygenase (COX), potentially contributing to anti-inflammatory and analgesic properties.

Antibacterial Properties

Some studies suggest that Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate may possess antibacterial properties. Preliminary findings indicate activity against various bacterial strains, though more research is needed to confirm these effects and elucidate the underlying mechanisms.

Data Table: Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis in cancer cell lines; potential for further development as an anticancer agent
Enzymatic InhibitionInhibits kinases involved in cancer signaling; COX inhibition noted for anti-inflammatory effects
AntibacterialPreliminary evidence of antibacterial activity; requires further investigation

Mechanism of Action

The mechanism of action of Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituents at the 5-, 6-, and 7-positions. Below is a comparative analysis of ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate and its analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Key Properties/Applications References
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 5-NH₂ - Synthesized via TFA-mediated deprotection (quantitative yield). Potential intermediate for bioactive molecules.
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-Cl, 7-CH₃ - Low yield (13%) via cyclization with O-(2,4-dinitrophenyl)hydroxylamine. Used in antiviral research.
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OCH₃ - Lipophilic substituent; may enhance blood-brain barrier penetration. CAS: 99446-53-3.
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 6-Br - Building block for Suzuki coupling. Available commercially (purity ≥95%).
Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate 5-Boc-NH - Protected amine for peptide-like derivatives. Quantitative deprotection yield.
This compound (Target) 5-Ph - Phenyl group enhances lipophilicity and π-π stacking. Likely improves target binding in kinase/DHODH inhibitors. (Inferred)

Key Findings:

Synthetic Accessibility: Amino and Boc-protected derivatives are synthesized in high yields (>90%) via deprotection or cyclization . Halogenated analogs (e.g., 5-Cl, 6-Br) require multi-step procedures with moderate yields (7–30%) .

Biological Activity: Chloro and methyl substituents (e.g., 5-Cl-7-CH₃) are associated with antiviral activity against HIV-1 . The phenyl group in the target compound likely improves binding to hydrophobic enzyme pockets, similar to DHODH inhibitors .

Physicochemical Properties :

  • Hydrophilic groups (e.g., NH₂, OH) increase solubility but reduce membrane permeability.
  • Halogens (Br, Cl) and lipophilic groups (Ph, OCH₃) enhance logP values, favoring CNS penetration .
  • Crystal structures (e.g., ) reveal intermolecular hydrogen bonds, which may influence crystallinity and stability .

Derivatization Potential: Ethyl esters are readily hydrolyzed to carboxylic acids (e.g., 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, 96% yield) . Bromine at the 6-position enables cross-coupling reactions for diversity-oriented synthesis .

Biological Activity

Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.

Structural Overview

The compound features a pyrazolo[1,5-a]pyridine core with an ethyl ester and a phenyl substituent. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it has a molecular weight of approximately 220.24 g/mol. The structural uniqueness of this compound may influence its interaction with biological targets, making it a subject of interest for various pharmacological studies.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class, including this compound, exhibit significant anti-inflammatory effects. Preliminary studies have demonstrated its ability to inhibit inflammatory pathways, potentially through the modulation of specific enzymes or receptors involved in inflammation .

Analgesic Effects

In addition to anti-inflammatory properties, this compound may possess analgesic effects. The mechanisms underlying these effects are still under investigation, but they may relate to its interactions with pain signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis.

While the precise mechanisms are not fully elucidated, it is believed that this compound interacts with various biological targets:

  • Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory processes.
  • Cell Cycle Modulation : The compound has been linked to alterations in cell cycle progression in cancer cells.
  • Apoptotic Pathways : Evidence suggests it may activate apoptotic pathways leading to cancer cell death .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models of arthritis .
  • Anticancer Screening : A series of derivatives were synthesized based on the pyrazolo-pyridine scaffold, showing varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : In silico studies provided insights into the binding modes of the compound with key enzymes involved in cancer metabolism, suggesting potential pathways for further drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. A common approach uses pyrazole derivatives and ethyl carboxylate precursors under reflux conditions in polar aprotic solvents (e.g., DMF or THF). For example, reacting 5-phenylpyrazole with ethyl 3-pyridinecarboxylate in the presence of a base like cesium carbonate yields the target compound . Optimization includes adjusting stoichiometry, temperature (80–120°C), and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Continuous flow reactors may improve yield and scalability for industrial applications .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, particularly distinguishing phenyl and pyrazolo-pyridine resonances . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%) .

Q. How does the phenyl substituent at the 5-position influence the compound’s reactivity?

The phenyl group enhances electron delocalization across the pyrazolo-pyridine core, stabilizing intermediates during electrophilic substitution. This substituent also sterically hinders reactions at the 5-position, directing functionalization to the 3-carboxylate or pyridine nitrogen. Comparative studies with cyclopropyl or trifluoromethyl substituents show altered reactivity patterns, emphasizing the phenyl group’s role in π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-A]pyridine derivatives?

Discrepancies often arise from substituent effects or assay conditions. For example, trifluoromethyl groups enhance PI3K inhibition, while phenyl groups may favor kinase off-target interactions . To address contradictions:

  • Perform dose-response assays across multiple cell lines.
  • Use X-ray crystallography or molecular docking to compare binding modes .
  • Validate target engagement via Western blotting or enzymatic assays .

Q. What strategies improve yield in cyclocondensation reactions for analogs of this compound?

Low yields in cyclocondensation often stem from poor solubility or side reactions. Mitigation strategies include:

  • Solvent optimization : Switch from THF to DMF to enhance intermediate solubility .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) while maintaining >80% yield .

Q. How can the 3-carboxylate group be selectively modified for structure-activity relationship (SAR) studies?

The ethyl ester can be hydrolyzed to a carboxylic acid using NaOH/EtOH (reflux, 6 h), followed by coupling with amines via bis(pentafluorophenyl) carbonate (BPC) activation . For example:

  • Step 1 : Hydrolysis with TFA/H₂O (1:1) yields the free acid.
  • Step 2 : Amide formation using BPC and DIEA in DCM .
    This approach retains the pyrazolo-pyridine core while diversifying the 3-position for SAR profiling.

Q. What analytical methods are recommended for assessing batch-to-batch variability in industrial-scale synthesis?

  • Ultra-HPLC (UHPLC) : Quantify impurities with a C18 column (acetonitrile/water gradient).
  • Differential Scanning Calorimetry (DSC) : Monitor polymorphic stability (melting point ±2°C deviation indicates impurities) .
  • X-ray Powder Diffraction (XRPD) : Confirm crystalline consistency .

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